molecular formula C12H15BrO2 B8340023 2-(4-Bromo-3,5-dimethyl-phenyl)-[1,3]dioxane

2-(4-Bromo-3,5-dimethyl-phenyl)-[1,3]dioxane

Cat. No.: B8340023
M. Wt: 271.15 g/mol
InChI Key: UMVUIYZJOJGMLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromo-3,5-dimethyl-phenyl)-[1,3]dioxane is a useful research compound. Its molecular formula is C12H15BrO2 and its molecular weight is 271.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H15BrO2

Molecular Weight

271.15 g/mol

IUPAC Name

2-(4-bromo-3,5-dimethylphenyl)-1,3-dioxane

InChI

InChI=1S/C12H15BrO2/c1-8-6-10(7-9(2)11(8)13)12-14-4-3-5-15-12/h6-7,12H,3-5H2,1-2H3

InChI Key

UMVUIYZJOJGMLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Br)C)C2OCCCO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-bromo-3,5-dimethyl-benzaldehyde (8.15 g, 38.25 mmol), p-toluenesulfonic acid (50 mg) and 1,3-propanediol (9.5 mL) in toluene (100 mL) is heated to 110° C. for 3 h. The reaction flask is equipped with a Dean-Stark apparatus and heating is continued at 110° C. for 16 h. The reaction mixture is cooled to rt, washed with sat. aq. NaHCO3 and the solvent is removed in vacuo. The crude product is purified by CC on silica gel eluting with heptane:EA 9:1 to give 2-(4-bromo-3,5-dimethyl-phenyl)-[1,3]dioxane (5.97 g) as a colourless oil.
Quantity
8.15 g
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
9.5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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